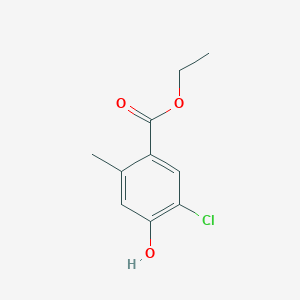

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Description

Contextual Significance of Halogenated Hydroxybenzoate Esters in Organic Synthesis

Halogenated hydroxybenzoate esters are a class of compounds of considerable importance in the field of organic synthesis. The presence of multiple functional groups—a halogen atom, a hydroxyl group, and an ester—on a stable benzene (B151609) ring makes them versatile building blocks for constructing more complex molecules. The specific positioning of these groups influences the reactivity of the aromatic ring and provides strategic points for further chemical modification.

Halogen atoms (F, Cl, Br, I) are particularly useful in synthetic chemistry as they can act as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds. The hydroxyl group can direct the position of electrophilic aromatic substitution and can be converted into other functional groups, such as ethers or esters. The ester group itself can be hydrolyzed to a carboxylic acid or be involved in condensation reactions.

This class of compounds serves as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, halogenated and hydroxylated benzoic acids are precursors for certain quinolone antibiotics, a class of potent antibacterial agents. semanticscholar.org Furthermore, esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as preservatives in cosmetics, foods, and pharmaceutical products due to their antimicrobial properties. nih.govresearchgate.net The antimicrobial activity of parabens generally increases with the length of the alkyl chain in the ester group. researchgate.net The introduction of a halogen, such as chlorine, can further modify the biological activity and physicochemical properties of these molecules.

Historical Overview of Academic Research on Substituted Benzoate (B1203000) Esters

The study of benzoic acid and its derivatives has a rich history that is intertwined with the development of modern organic chemistry. Benzoic acid itself was first described in the 16th century, isolated through the dry distillation of gum benzoin. newworldencyclopedia.org However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined its structure, contributing significantly to the theory of chemical radicals. newworldencyclopedia.org

Early research focused on isolating these compounds from natural sources and understanding their fundamental properties. In 1875, the antifungal properties of benzoic acid were discovered, which led to its use as a food preservative. newworldencyclopedia.org This discovery spurred interest in its derivatives, including its esters (benzoates). The industrial production of benzoic acid began with the chlorination of toluene, and later, the more direct catalytic oxidation of toluene. wikipedia.org

The 20th century saw a systematic investigation into the synthesis and reactivity of substituted benzoate esters. Researchers began exploring how different substituents on the aromatic ring affect the chemical properties of the molecule, such as the rate of ester hydrolysis. These kinetic studies were foundational to the development of physical organic chemistry and the quantitative understanding of substituent effects (e.g., the Hammett equation). The synthesis of various esters, including those of tertiary alcohols and those created via transesterification, was explored throughout the 1970s. acs.orgacs.org Esters of p-hydroxybenzoic acid (parabens) became commercially important as preservatives in the 1920s due to their efficacy against yeasts and molds and their stability over a wide pH range. nih.gov This led to extensive research on their antimicrobial mechanisms and safety. sci-hub.se

Current Research Frontiers and Unexplored Avenues Pertaining to Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

While direct research on this compound is sparse, current trends in related fields suggest several potential and unexplored avenues for investigation. Given its structure, this compound could be a target for research in medicinal chemistry, materials science, and synthetic methodology.

Potential Research Areas:

Biological Activity Screening: A primary research frontier would be to synthesize and screen this compound for biological activity. Drawing parallels with parabens, its antimicrobial properties against various bacteria and fungi would be of immediate interest. nih.govresearchgate.net Furthermore, due to the known endocrine-disrupting potential of many phenolic compounds, including some parabens, its estrogenic or anti-androgenic activity would be a crucial area of toxicological and pharmacological investigation. researchgate.netmdpi.com

Intermediate for Complex Synthesis: The compound is a functionalized building block. Research could explore its use as a precursor for novel pharmaceuticals or agrochemicals. The chlorine atom provides a handle for cross-coupling reactions to build molecular complexity, while the hydroxyl and ester groups allow for a variety of other transformations. It could serve as a key intermediate in the synthesis of novel quinolones or other heterocyclic systems of medicinal interest. semanticscholar.org

Polymer and Materials Science: Hydroxybenzoic acids are used in the production of liquid-crystal polymers. Research could investigate whether this compound or its corresponding acid could be used as a monomer to create new polymers with unique thermal or optical properties.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: Experimental data for this specific compound is not widely available in public databases. Properties are calculated or inferred based on its chemical structure.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)O)Cl |

| Physical State | Expected to be a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water |

Table 2: Properties of Structurally Related Compounds

This table provides data for similar compounds to offer context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-hydroxy-2-methylbenzoate | 57081-00-2 | C₁₀H₁₂O₃ | 180.20 |

| Methyl 5-chloro-2-hydroxybenzoate | 4068-78-4 | C₈H₇ClO₃ | 186.59 |

| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 24190-77-0 | C₁₀H₁₀ClNO₄ | 243.64 |

| Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate | 1809337-06-1 | C₉H₉ClO₄ | 216.62 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

ethyl 5-chloro-4-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5,12H,3H2,1-2H3 |

InChI Key |

MWKLVLMKZISTJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl 5 Chloro 4 Hydroxy 2 Methylbenzoate and Analogous Structures

Regioselective Functionalization of Aromatic Scaffolds for Benzoate (B1203000) Architectures

Achieving the specific substitution pattern of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate—with chloro, hydroxyl, methyl, and ethyl carboxylate groups at defined positions—hinges on the strategic functionalization of a simpler aromatic precursor. The order of reactions and the choice of reagents are critical for directing substituents to the desired locations and avoiding the formation of isomeric mixtures. unizin.orglibretexts.orgmsu.edu

Directed Ortho-Metalation and Directed Aromatic Substitution Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl-metal intermediate can then react with various electrophiles to introduce a wide range of substituents.

The carboxylate group itself can act as a directing group in metalation reactions. organic-chemistry.orgrsc.org For instance, unprotected benzoic acid can be lithiated at the ortho-position using reagents like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.orgsemanticscholar.org This approach offers an efficient alternative to traditional methods that might require protecting the carboxylic acid. organic-chemistry.org The reactivity and regioselectivity can be fine-tuned by the choice of base; for example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.org

In the context of synthesizing benzoate architectures, a pre-existing group on the ring, such as a methoxy or a protected hydroxyl group, can serve as the initial DMG. Subsequent metalation and reaction with an electrophile (e.g., a methylating agent or a source of CO2 for carboxylation) can install another group with high regioselectivity. This strategy is invaluable for building contiguously substituted benzoic acids that are otherwise challenging to prepare. organic-chemistry.orgrsc.org

Electrophilic Chlorination Methodologies on Benzoate Rings

Electrophilic aromatic substitution is a fundamental reaction for introducing a halogen, such as chlorine, onto a benzene (B151609) ring. wikipedia.orgdocbrown.info For less reactive substrates like benzene derivatives, the reaction typically requires a Lewis acid catalyst (e.g., FeCl3, AlCl3) to generate a highly electrophilic chlorine species that can be attacked by the aromatic ring. wikipedia.orgdocbrown.infomasterorganicchemistry.com The substituent groups already present on the benzoate ring play a crucial role in determining the position of the incoming chlorine atom. unizin.orglibretexts.org

Oxidative chlorination has gained attention as a more environmentally benign method for chlorinating aromatic compounds. jalsnet.comsemanticscholar.org These techniques generate the active chlorinating species in situ from a chloride source, such as hydrochloric acid (HCl) or sodium chloride (NaCl), and an oxidizing agent. jalsnet.comijsrp.org This avoids the direct handling of hazardous molecular chlorine gas. jalsnet.comisca.me

Common oxidizing agents used in these systems include hydrogen peroxide (H2O2), sodium perborate, and sodium chlorate (NaClO3). jalsnet.com An efficient method involves using NaClO3 as the oxidant and HCl as the chlorine source in an aqueous medium, which allows for good to excellent yields of chlorinated arenes under mild conditions. semanticscholar.orgijsrp.org This approach is often cost-effective, efficient, and avoids the use of organic solvents. jalsnet.com The process can be highly selective for the para-chloro-substituted product, minimizing the formation of higher chlorinated byproducts. google.com

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic compounds. jalsnet.comisca.meorganic-chemistry.org It serves as a source of electrophilic chlorine and is considered an advantageous reagent for aromatic halogenation. isca.meorganic-chemistry.org NCS can be used under mild conditions and is often employed for chlorinating various substrates, including those that are sensitive to harsher reagents. researcher.life The reaction can be performed in different solvents, and for activated aromatic rings, the reaction can proceed without a catalyst. For less reactive or deactivated aromatics, an acid catalyst like trifluoromethanesulfonic acid can be used to activate the NCS. organic-chemistry.org

Studies have demonstrated the use of NCS for the chlorination of dihydroxy benzoic acid regioisomers in aqueous solutions. This highlights its utility in functionalizing substituted benzoate precursors. Other chlorinating agents used in organic synthesis include sulfuryl chloride and t-butyl hypochlorite. jalsnet.com

| Chlorinating Agent | Typical Conditions | Advantages |

|---|---|---|

| Molecular Chlorine (Cl₂) | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Traditional and well-established method. |

| N-Chlorosuccinimide (NCS) | Aqueous or organic solvent, often with an acid catalyst for deactivated rings. isca.meorganic-chemistry.org | Milder conditions, easier to handle than Cl₂, good for sensitive substrates. researcher.life |

| HCl / Oxidant (e.g., H₂O₂, NaClO₃) | Aqueous medium, mild conditions. jalsnet.comijsrp.org | Environmentally benign, avoids direct use of Cl₂, cost-effective. jalsnet.comsemanticscholar.org |

| Sulfuryl Chloride (SO₂Cl₂) | Often used with a catalyst. | Effective chlorinating agent. jalsnet.com |

The regiochemical outcome of electrophilic chlorination is dictated by the directing effects of the substituents already present on the aromatic ring. unizin.orglibretexts.org Substituents are classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com

Activating, Ortho-, Para-Directing Groups : Groups like hydroxyl (-OH), ether (-OR), and alkyl (-CH3) donate electron density to the ring, making it more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org

Deactivating, Meta-Directing Groups : Groups like carboxyl (-COOH), ester (-COOR), and nitro (-NO2) withdraw electron density from the ring, making it less reactive. They direct incoming electrophiles to the meta position. unizin.orgmasterorganicchemistry.comyoutube.com

Deactivating, Ortho-, Para-Directing Groups : Halogens (e.g., -Cl) are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. unizin.orglibretexts.org

In the synthesis of this compound, the directing effects of the hydroxyl, methyl, and ester groups must be carefully considered. For example, starting with a 4-hydroxy-2-methylbenzoate scaffold, both the hydroxyl and methyl groups are ortho-, para-directors. The powerful activating and directing effect of the hydroxyl group would strongly favor chlorination at the positions ortho to it (positions 3 and 5). Steric hindrance from the adjacent methyl and ester groups may influence the ratio of substitution at these positions. Achieving the desired 5-chloro substitution requires a synthetic strategy that leverages these directing effects, possibly by introducing the chlorine at a stage where the desired regioselectivity is maximized. nih.gov

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -COOR (Ester) | Deactivating | Meta |

Introduction and Manipulation of Phenolic Hydroxyl Groups on Benzoate Scaffolds

The synthesis of phenolic benzoates often involves the reaction of a phenol (B47542) with an acyl chloride, such as benzoyl chloride, in the presence of a base. This classic method is known as the Schotten-Baumann reaction. libretexts.orgscribd.com For a complex target like this compound, the hydroxyl group might be introduced at a later stage of the synthesis or carried through from a starting material like a substituted phenol.

An alternative strategy involves the conversion of other functional groups into a hydroxyl group. For example, an amino group can be converted into a hydroxyl group via diazotization followed by hydrolysis. A synthetic route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilized this approach where an amino group was converted into the target hydroxyl group in a one-step diazotization and hydrolysis process. semanticscholar.org This method can be highly effective for installing a hydroxyl group at a specific position that might be difficult to achieve through direct substitution.

Furthermore, protecting the phenolic hydroxyl group (e.g., as a methoxy or benzyloxy ether) is a common strategy during multi-step syntheses. This prevents the hydroxyl group from interfering with subsequent reactions, such as organometallic reactions or strong base-mediated transformations. The protecting group can then be removed in a final step to yield the desired phenolic compound.

Hydroxylation Strategies on Benzoate Derivatives

The introduction of a hydroxyl group onto an aromatic ring, particularly a benzoate derivative, is a critical transformation in the synthesis of phenolic compounds. This can be achieved through various methods, including enzymatic and transition-metal-catalyzed reactions.

Enzymatic hydroxylation offers a high degree of selectivity under mild conditions. For instance, the fungus Aspergillus niger has been shown to hydroxylate benzoate and its chlorinated derivatives. nih.gov Studies on a purified benzoate-4-hydroxylase from this organism suggest that a single enzyme is responsible for the initial hydroxylation of benzoate, 2-chlorobenzoate, and 3-chlorobenzoate. nih.gov Other microbial enzymes, such as p-hydroxybenzoate hydroxylase (PHBH), which is a flavin-dependent monooxygenase, are also known to introduce a hydroxyl group ortho to an existing one. researchgate.net Another enzymatic approach involves benzoate 1,2-dioxygenase, which can utilize hydrogen peroxide to form a cis-dihydrodiol product from benzoate, which can then be further processed. nih.gov

Chemical methods provide an alternative to biocatalysis. Transition-metal catalysis, for example, has been employed for the hydroxylation of arenes. researchgate.net One reported method demonstrates the palladium-catalyzed hydroxylation of potassium benzoates using molecular oxygen as the oxidant. researchgate.net These methods often require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and yield.

| Strategy | Method | Reagents/Catalyst | Key Features |

| Enzymatic | Microbial Hydroxylation | Aspergillus niger | Can hydroxylate chlorinated benzoate derivatives. nih.gov |

| Enzymatic | Flavin-Dependent Monooxygenase | p-Hydroxybenzoate Hydroxylase (PHBH) | Introduces a hydroxyl group in the ortho-position to an existing one. researchgate.net |

| Chemical | Transition-Metal Catalysis | Palladium (Pd) catalyst, O₂ | Allows for direct C-H bond activation to form a C-O bond. researchgate.net |

Esterification and Transesterification Protocols for Benzoic Acid Derivatives

Esterification is a fundamental reaction in organic chemistry for the synthesis of esters from carboxylic acids. The formation of the ethyl ester in this compound from its corresponding carboxylic acid is a key final step in many potential synthetic routes.

Classic Esterification Conditions for Carboxylic Acids

The most classic method for converting a carboxylic acid into an ester is the Fischer-Speier esterification, often referred to as Fischer esterification. masterorganicchemistry.com This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. chemguide.co.uklibretexts.org This is typically accomplished by using a large excess of the alcohol (which can sometimes serve as the solvent) or by removing water as it is formed, for example, through azeotropic distillation. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it toward nucleophilic attack by the alcohol. masterorganicchemistry.com

Esterification of Phenols with Carboxylic Acids and Anhydrides

While the target molecule is an ethyl ester of a carboxylic acid, understanding the esterification of phenols (i.e., forming an aryl ester) is crucial for the synthesis of analogous structures. Phenols are generally less nucleophilic than aliphatic alcohols, which makes their direct esterification with carboxylic acids more challenging. arkat-usa.orglibretexts.org Consequently, the reaction often requires more reactive acylating agents like acid anhydrides or acyl halides, or the use of activating agents. arkat-usa.orglibretexts.org

Direct esterification of phenols with carboxylic acids can be achieved, but it often requires a strong acid catalyst and elevated temperatures. google.com Phosphorous acid has been reported as an effective catalyst for this transformation, producing high-purity esters. google.com

A more common and effective approach is to use a carboxylic acid anhydride instead of, or in addition to, the carboxylic acid. libretexts.orggoogle.com The reaction of a phenol with an acid anhydride, such as acetic anhydride, is typically slower than with an acyl chloride but provides a reliable method for forming phenolic esters. libretexts.org The reaction can be catalyzed by a strong acid. google.com In some protocols, an initial reaction is performed with the carboxylic acid, and the corresponding anhydride is added subsequently to drive the reaction to completion. google.com Mixtures of acids and anhydrides, such as formic acid and acetic anhydride, have also been used to afford aryl formates. researchgate.net

To circumvent the need for harsh conditions or the preparation of highly reactive acyl halides, coupling agents are frequently used to facilitate ester formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful activating agents for carboxylic acids. rsc.orgchemistrysteps.com

In this method, the carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is susceptible to nucleophilic attack by the phenol. rsc.org The carbodiimide effectively serves two roles: it activates the carboxylic acid and acts as a base to facilitate the deprotonation of the phenol, forming the more nucleophilic phenolate anion. rsc.org To improve efficiency and create more stable reactive intermediates, N-hydroxysuccinimide (NHS) is often added. EDC first couples NHS to the carboxyl group, forming an NHS ester, which is then cleanly converted to the desired phenolic ester upon reaction with the phenol. thermofisher.com

| Method | Activating Agent | Key Features | Byproducts |

| Acid Catalysis | Strong Acid (e.g., H₂SO₄) | Requires heat; often uses acid anhydrides for better yields. google.com | Water |

| DCC Coupling | N,N'-Dicyclohexylcarbodiimide | Forms a reactive O-acylisourea intermediate. chemistrysteps.com | Dicyclohexylurea (DCU), insoluble |

| EDC/NHS Coupling | EDC and N-Hydroxysuccinimide | Forms a more stable NHS-ester intermediate; water-soluble byproducts. thermofisher.com | Water-soluble urea derivative |

Multi-Component and Cascade Reactions for Diverse Benzoate Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. acs.org These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity-oriented synthesis. In the context of benzoate architectures analogous to this compound, MCRs can provide rapid access to a wide range of substituted aromatic esters.

One notable example is the Ugi four-component reaction (Ugi-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov By employing a substituted 2-formylbenzoic acid as the aldehyde component, it is possible to generate a diverse library of benzoate derivatives. acs.orgacs.org For instance, a four-component reaction between a 2-formylbenzoic acid, an amine, an isocyanide, and an alcohol can lead to the formation of complex alkyl benzoate derivatives in a single step. acs.orgacs.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. baranlab.orgnih.gov These reactions are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time and resources. For the synthesis of diverse benzoate architectures, a cascade reaction could be designed starting from a suitably functionalized benzoic acid derivative. For example, a cascade sequence involving an initial esterification followed by an intramolecular cyclization could lead to the formation of fused heterocyclic systems containing a benzoate moiety.

The strategic combination of MCRs and cascade reactions can lead to the rapid assembly of complex molecular scaffolds with diverse substitution patterns, which is highly valuable in drug discovery and materials science.

| Reaction Type | Key Features | Example Starting Materials for Benzoate Synthesis |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step; high atom economy. | 2-Formylbenzoic acids, amines, isocyanides, alcohols. acs.orgacs.org |

| Cascade Reactions | Sequential transformations without isolation of intermediates. | Functionalized benzoic acids that can undergo intramolecular reactions. |

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of Halogenated Phenolic Esters

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including halogenated phenolic esters, to minimize the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, the use of renewable feedstocks, and the development of energy-efficient and safer chemical processes. pageplace.de

One of the key green chemistry approaches applicable to the synthesis of halogenated phenolic esters is the use of greener solvents or solvent-free conditions. Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of reactions in alternative media such as water, supercritical fluids, or ionic liquids, or conducting reactions under solvent-free conditions, can significantly reduce the environmental footprint. For instance, the esterification of phenols can be carried out using acetic anhydride without any catalyst under solvent-free conditions by carefully controlling the temperature. jetir.org

The use of heterogeneous and recyclable catalysts is another important aspect of green chemistry. Catalysts such as metal-supported montmorillonite K-10 clay have been shown to be effective for the deprotection of phenolic esters and can be easily recovered and reused, thus minimizing waste. jetir.org Enzymatic catalysis, employing enzymes such as lipases, offers a highly selective and environmentally benign alternative for ester synthesis. mdpi.com These biocatalysts operate under mild conditions and can often be immobilized for easy separation and reuse.

Furthermore, the development of synthetic routes with high atom economy, such as the multi-component reactions discussed in the previous section, is a cornerstone of green chemistry. By maximizing the incorporation of all starting materials into the final product, MCRs minimize the generation of byproducts and waste.

| Green Chemistry Principle | Application in Halogenated Phenolic Ester Synthesis |

| Waste Prevention | High-yield reactions, atom-economical routes (e.g., MCRs). |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. jetir.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure; use of microwave irradiation. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass where possible. |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., supported metal catalysts) or biocatalysts (e.g., lipases). jetir.orgmdpi.com |

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Chloro 4 Hydroxy 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts for this compound

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds and established substituent effects on aromatic systems. bohrium.comnih.gov The substitution pattern—featuring an electron-donating hydroxyl (-OH) and methyl (-CH₃) group, alongside electron-withdrawing chloro (-Cl) and ethyl ester (-COOCH₂CH₃) groups—creates a distinct electronic environment for each nucleus. ucl.ac.uk

Proton (¹H) NMR: The spectrum is expected to show signals corresponding to the ethyl group, the aromatic protons, the methyl group, and the hydroxyl proton. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling. ucalgary.ca The two protons on the benzene (B151609) ring (at positions 3 and 6) are chemically distinct and are expected to appear as singlets due to the lack of adjacent protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. researchgate.netaskfilo.com The aromatic carbons resonate in the typical range of 110-160 ppm, with their specific shifts influenced by the attached substituents. cdnsciencepub.com The carbons of the ethyl group and the methyl group attached to the ring appear in the upfield region of the spectrum. ucalgary.cachemicalbook.com

Predicted NMR Chemical Shifts

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| H (Aromatic, C3) | Aromatic CH | ~6.8 - 7.0 | - | Singlet |

| H (Aromatic, C6) | Aromatic CH | ~7.6 - 7.8 | - | Singlet |

| H (Hydroxyl) | OH | Variable (e.g., 5.0-6.0) | - | Broad Singlet |

| H (Methyl, C2) | Ar-CH₃ | ~2.3 - 2.5 | - | Singlet |

| H (Ethyl, CH₂) | O-CH₂-CH₃ | ~4.2 - 4.4 | - | Quartet |

| H (Ethyl, CH₃) | O-CH₂-CH₃ | ~1.3 - 1.4 | - | Triplet |

| C (Carbonyl) | C=O | - | ~168 - 170 | - |

| C1 (Aromatic) | Ar-C | - | ~128 - 130 | - |

| C2 (Aromatic) | Ar-C | - | ~135 - 138 | - |

| C3 (Aromatic) | Ar-C | - | ~115 - 118 | - |

| C4 (Aromatic) | Ar-C | - | ~155 - 158 | - |

| C5 (Aromatic) | Ar-C | - | ~122 - 125 | - |

| C6 (Aromatic) | Ar-C | - | ~130 - 133 | - |

| C (Methyl, C2) | Ar-CH₃ | - | ~18 - 22 | - |

| C (Ethyl, CH₂) | O-CH₂-CH₃ | - | ~60 - 62 | - |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. libretexts.org No other correlations are expected as the aromatic and methyl protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals for H3, H6, the aromatic methyl, and the two parts of the ethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for mapping the molecular skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org Key expected correlations for confirming the structure include:

Correlations from the methylene (-CH₂) protons of the ethyl group to the carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the H3 proton to carbons C1, C2, C4, and C5.

Correlations from the H6 proton to carbons C2, C4, and C5.

Correlations from the protons of the C2-methyl group to carbons C1, C2, and C3, unequivocally placing the methyl group adjacent to the ester and the H3 proton.

Vibrational Spectroscopy for Characteristic Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. researchgate.net The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds. ias.ac.in

For this compound, key characteristic vibrations would include:

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹. vscht.cz

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum around 1680-1710 cm⁻¹ is indicative of the ester carbonyl group. researchgate.netlibretexts.org

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. vscht.cz

C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and phenol (B47542) groups are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A moderate to strong band in the 700-850 cm⁻¹ region can be attributed to the C-Cl stretching vibration. researchgate.net

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric aromatic ring breathing modes and C=C stretches, while the polar O-H and C=O groups would be less intense compared to FT-IR. researchgate.netchemicalbook.com

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1680 - 1710 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H | Bend | 1370 - 1470 | Medium |

| Ester/Phenol C-O | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₁ClO₃). The calculated monoisotopic mass is 214.0400 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting pattern provides further structural confirmation. libretexts.org For aromatic esters, fragmentation is often predictable. youtube.comwhitman.edu The major fragmentation pathways for this compound are expected to involve:

Alpha Cleavage: The most prominent fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion (benzoyl cation). This fragment is expected to be the base peak in the spectrum. libretexts.orgwhitman.edu

Loss of Alkene: Cleavage of the C-O bond with a hydrogen transfer can lead to the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in a carboxylic acid radical cation.

Subsequent Fragmentations: The primary acylium ion can further fragment by losing a molecule of carbon monoxide (CO). tdx.cat

Other minor fragments may arise from the cleavage of the C-Cl bond or rearrangements involving the aromatic ring.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as ethyl p-hydroxybenzoate, allows for a reasoned prediction of its solid-state conformation. researchgate.netscientific.netresearchgate.net

The molecule is expected to be largely planar, with the ethyl ester group being nearly coplanar with the benzene ring to facilitate π-system conjugation. The ortho-methyl group may induce a slight twist in the ester group out of the plane of the aromatic ring due to steric hindrance. The ethyl group itself will adopt a low-energy staggered conformation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing is dictated by a network of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular force will be hydrogen bonding. The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a strong hydrogen bond acceptor. chemistryguru.com.sglibretexts.org It is highly probable that molecules will form chains or dimeric structures linked by strong O-H···O=C hydrogen bonds. quora.comstackexchange.comnih.gov This interaction is a primary driver in the crystal engineering of hydroxybenzoic acids and their derivatives. ucl.ac.uk

Computational Chemistry and Theoretical Investigations of Ethyl 5 Chloro 4 Hydroxy 2 Methylbenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and energy of a chemical system, offering a detailed view of its molecular architecture and behavior.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the DFT approach, utilizing a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.

The optimization process yields the equilibrium geometry, providing precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural features include the planar benzene (B151609) ring and the orientation of the ethyl ester and hydroxyl groups.

Conformational analysis is crucial, especially for the flexible ethyl ester group. By systematically rotating the rotatable bonds (e.g., C-O and O-C bonds of the ester group) and performing energy calculations for each conformation, a potential energy surface can be mapped out. This analysis reveals the most stable conformer(s) and the energy barriers between them. rsc.org For instance, studies on similar substituted benzoic acids have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation. researchgate.net In this molecule, an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group is possible and would be a key factor in stabilizing the most favorable geometry.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (ester) | 1.215 |

| C-Cl | 1.748 | |

| O-H (hydroxyl) | 0.965 | |

| C-O (ester) | 1.350 | |

| Bond Angle (°) | O=C-O (ester) | 124.5 |

| C-C-Cl | 119.8 | |

| C-O-H (hydroxyl) | 108.9 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C=O | ~0 (planar) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for this compound

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. nih.govnih.gov By calculating the isotropic shielding constants for each nucleus (¹H and ¹³C) and referencing them to a standard like tetramethylsilane (TMS), a predicted NMR spectrum can be generated. acs.org These predictions help in the assignment of complex experimental spectra. For this compound, distinct chemical shifts would be predicted for the aromatic protons, the methyl and ethyl protons of the ester group, the hydroxyl proton, and each of the unique carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. nih.gov Characteristic vibrational modes for this compound include the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-O stretches, C-Cl stretch, and various C-H and C=C stretching and bending modes of the aromatic ring. libretexts.orgopenstax.orgscielo.org.za

UV-Vis Spectroscopy: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range is determined by the transitions of electrons between molecular orbitals. Time-Dependent DFT (TD-DFT) is the method of choice for calculating these electronic transitions. researchgate.net The calculations provide the excitation energies and oscillator strengths, which correspond to the wavelength (λ_max) and intensity of the absorption bands. For aromatic compounds like this, the primary absorptions are due to π→π* transitions within the conjugated system of the benzene ring. libretexts.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | δ (ppm) | ~170 | C=O (Ester) |

| δ (ppm) | 115-160 | Aromatic Carbons | |

| δ (ppm) | ~15, ~60 | Ethyl Group Carbons | |

| IR | Frequency (cm⁻¹) | ~3400 | O-H Stretch |

| Frequency (cm⁻¹) | ~1710 | C=O Stretch | |

| Frequency (cm⁻¹) | 1500-1600 | Aromatic C=C Stretch | |

| UV-Vis | λ_max (nm) | ~270-290 | π→π* Transition |

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated within the framework of conceptual DFT. researchgate.netmdpi.com These descriptors provide quantitative measures of the molecule's reactivity:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons. scielo.org.mx

Analysis of the HOMO and LUMO electron density distributions shows where the molecule is most likely to undergo electrophilic or nucleophilic attack. acs.org For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydroxyl oxygen, while the LUMO would be distributed over the carbonyl group and the aromatic ring. rsc.orgrsc.org

Table 3: Calculated FMO Energies and Chemical Reactivity Descriptors

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 2.325 |

| Electronegativity (χ) | 4.175 |

| Electrophilicity Index (ω) | 3.75 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape in different environments, such as in solution.

For this compound, an MD simulation would typically start with the optimized geometry. The molecule would be placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent), and a suitable force field (a set of parameters describing the potential energy of the system) would be applied. The simulation would then be run for a period of nanoseconds or longer. nih.gov

The resulting trajectory provides a wealth of information about the molecule's flexibility, particularly the movement of the ethyl ester side chain. nih.gov Analysis of the trajectory can reveal:

The different conformations the molecule adopts in solution and the frequency of their occurrence.

The stability of intramolecular hydrogen bonds in the presence of solvent molecules.

The interactions between the solute and solvent molecules, providing insights into its solubility.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability of the molecule's structure and the flexibility of specific atoms or groups, respectively.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies

QSAR and cheminformatics studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov These models are highly valuable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.gov

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR model for a series of compounds, including this compound, involves several key steps:

Data Set Collection: A dataset of structurally related molecules with experimentally measured activity (e.g., antioxidant capacity, enzyme inhibition) is compiled. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates a subset of the most relevant descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate test set of compounds. nih.gov

For a class of compounds like substituted hydroxybenzoates, a QSAR model might reveal that properties like lipophilicity (LogP), electronic parameters (such as the electrophilicity index or Hammett constants), and steric descriptors are important for a particular biological activity. nih.gov Such a model could then be used to predict the activity of this compound and guide the design of new analogues with improved properties.

Exploration of Chemical Diversity and Scaffold Modification Strategies for Halogenated Benzoates

The exploration of chemical diversity within the halogenated benzoate (B1203000) family, including this compound, is a significant endeavor in computational and theoretical chemistry. These investigations aim to understand how modifications to the molecular structure influence physicochemical properties and potential bioactivity. Strategies such as varying halogen substituents and altering the core molecular framework (scaffold modification) are pivotal in designing novel compounds with tailored characteristics.

Computational Analysis of Physicochemical Properties

Quantum chemical calculations have become indispensable for predicting the thermodynamic properties of halogenated aromatics, offering insights that guide further research. nih.govresearchgate.net A key parameter investigated is the Gibbs free energy of formation (ΔG°f), which is crucial for understanding the redox potential and environmental fate of these compounds. nih.govnih.gov For instance, advanced computational methods have been used to estimate the ΔG°f for a range of chlorinated benzoates in the aqueous phase. researchgate.netresearchgate.net These theoretical calculations help to rationalize how halogenated aromatics function as electron acceptors in anaerobic environments. nih.govnih.gov

Calculated Gibbs Free Energy of Formation for Selected Chlorinated Benzoates

| Compound | Gibbs Free Energy of Formation (ΔG°f) in aqueous phase (kJ/mol) |

|---|---|

| 2-Chlorobenzoate | -266.0 |

| 3-Chlorobenzoate | -268.0 |

| 4-Chlorobenzoate | -268.2 |

| 2,3-Dichlorobenzoate | -269.1 |

| 2,4-Dichlorobenzoate | -271.8 |

| 2,5-Dichlorobenzoate | -272.2 |

| 3,5-Dichlorobenzoate | -275.6 |

Chemical Diversity via Halogen Substitution

The type and position of the halogen atom on the benzoate ring significantly influence the compound's reactivity and biological interactions. This chemical diversity is evident in studies of microbial dehalogenation, where different halogenated benzoates exhibit varied effects. dss.go.th A study exploring the stimulation of microbial dechlorination of polychlorinated biphenyls (PCBs) found that the choice of halogen on the benzoate primer was critical. dss.go.th

In this research, specific isomers of brominated or iodinated benzoates were effective at priming PCB dechlorination, whereas none of the tested fluorinated or chlorinated benzoates showed similar activity. dss.go.th This highlights the chemical diversity imparted by different halogens, with brominated and iodinated benzoates appearing to be more readily dehalogenated in certain anaerobic environments. dss.go.th

Efficacy of Halogenated Benzoates in Priming PCB Dechlorination

| Halogenated Benzoate Primer | Effectiveness in Priming PCB Dechlorination |

|---|---|

| Fluorinated Benzoates | Ineffective |

| Chlorinated Benzoates | Ineffective |

| 4-Bromobenzoate | Effective |

| 4-Iodobenzoate | Effective |

| 2,5-Dibromobenzoate | Effective |

Scaffold Modification and Hopping Strategies

Scaffold modification, and the related concept of scaffold hopping, are powerful strategies in medicinal chemistry used to design novel compounds by altering the core structure of a known molecule. dtic.milnih.gov The goal is to discover new chemical entities with different backbones that may possess improved properties while retaining or enhancing biological activity. nih.gov This is particularly relevant for aromatic compounds, where replacing a metabolically liable aromatic system with a more robust one can be advantageous. rsc.orgresearchgate.net

For a parent scaffold like a halogenated benzoate, scaffold hopping could involve several computational approaches:

Heterocycle Replacements: The benzene ring could be replaced with various heterocyclic systems. A common strategy is the replacement of a phenyl ring with a pyridyl substituent to increase robustness towards oxidative metabolism. rsc.orgresearchgate.net

Ring Opening or Closure: The core ring structure could be modified by cleaving it or by forming new rings to alter its topology. nih.gov

Topology-Based Hopping: This involves more abstract changes to the molecular graph to generate topologically distinct scaffolds that maintain key pharmacophoric features. nih.gov

These strategies allow computational chemists to explore a vastly expanded chemical space, moving from a known halogenated benzoate to potentially novel and structurally diverse compounds with more desirable characteristics. dtic.mil

Concluding Remarks and Future Research Outlook

Synopsis of Key Findings and Contributions to Halogenated Hydroxybenzoate Chemistry

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is a representative of the halogenated hydroxybenzoate class, featuring a synthetically valuable combination of functional groups. Its structure allows for diverse chemical modifications. This analysis, based on established chemical principles and data from related compounds, provides a foundational understanding of its properties and reactivity, positioning it as a potentially useful, yet underexplored, chemical entity.

Identification of Promising Avenues for Methodological Advancement in Synthesis and Characterization

Future work should focus on the experimental validation of the proposed synthetic routes. Developing a regioselective and high-yield synthesis is a key first step. Following a successful synthesis, a complete spectroscopic characterization using NMR, IR, and MS is necessary to confirm its structure and establish a reference database for this compound.

Prospective Interdisciplinary Research Integrating this compound Derivatives

The true potential of this compound lies in its application in interdisciplinary research. A systematic exploration of its biological activity, and that of its derivatives, is warranted. Screening for antimicrobial, antifungal, and enzyme inhibitory activities could reveal novel therapeutic leads. nih.gov Furthermore, its incorporation into new polymers or functional materials could lead to advancements in material science. The study of such halogenated aromatics also contributes to a broader understanding of their environmental fate and biological interactions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-chloro-4-hydroxy-2-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 5-chloro-4-hydroxy-2-methylbenzoic acid using ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for acid:ethanol) are critical for optimal yields (>75%) . Side reactions, such as hydrolysis of the ester group, can occur if moisture is present, necessitating anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 (t, 3H, ester CH₃), δ 4.30 (q, 2H, ester CH₂), δ 6.80 (s, 1H, aromatic H), δ 10.20 (s, 1H, -OH). ¹³C NMR confirms the ester carbonyl at ~168 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (-OH stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 230.0 (calculated for C₁₀H₁₁ClO₃) .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Ester Hydrolysis : Under basic conditions (NaOH, aqueous ethanol), the ester group hydrolyzes to 5-chloro-4-hydroxy-2-methylbenzoic acid. Acidic conditions (HCl, reflux) yield slower hydrolysis .

- Halogenation : The hydroxyl group can be substituted via electrophilic substitution (e.g., bromination with Br₂ in acetic acid) .

- Methylation : The -OH group reacts with methyl iodide (K₂CO₃, DMF) to form the methoxy derivative, altering solubility and biological activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions. Standardize protocols:

- Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).

- Control pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Structural analogs (e.g., Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate) can provide comparative binding data via molecular docking (AutoDock Vina) to identify key interactions (halogen bonding vs. hydrogen bonding) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer :

- pH Control : Stability decreases above pH 7 due to ester hydrolysis. Use buffered solutions (pH 5–6.5) with citrate or phosphate buffers .

- Co-solvents : Add DMSO (≤10%) or cyclodextrins to enhance solubility without destabilizing the ester group .

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous solvents (e.g., acetonitrile) for long-term stability .

Q. How do structural modifications (e.g., halogen substitution) affect its binding affinity to target proteins?

- Methodological Answer :

- Replace the chloro group with fluoro or iodo substituents to modulate electronegativity and van der Waals interactions. For example:

- Fluoro : Increases binding to hydrophobic pockets (e.g., CYP450 enzymes) due to enhanced polarity .

- Iodo : Improves X-ray crystallography resolution in protein-ligand studies due to heavy atom effects .

- Quantify affinity changes using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.